3-(3-Aminophenyl)prop-2-yn-1-ol
Description
3-(3-Aminophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with an amino group at the meta position. Propargyl alcohols, characterized by a hydroxyl group adjacent to an alkyne, are pivotal intermediates in organic synthesis, particularly in click chemistry, pharmaceutical development, and materials science. The amino group at the 3-position of the phenyl ring may enhance solubility and biological interactions, making it a candidate for medicinal applications .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(3-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6,10H2 |
InChI Key |
KBFONWHAVARRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CCO |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Alkylation of Aminophenyl Derivatives with Prop-2-yn-1-ol
A widely used method for preparing 3-(3-aminophenyl)prop-2-yn-1-ol involves the Mitsunobu reaction, which couples an amine or sulfonamide derivative of an aminophenyl compound with prop-2-yn-1-ol. This reaction proceeds under mild, metal-free conditions and allows the installation of the alkynol moiety with good regioselectivity.
- Starting materials: o-phenylenediamines or their sulfonyl-protected derivatives.
- Alkylating agent: prop-2-yn-1-ol.
- Conditions: Mitsunobu reagents (e.g., diisopropyl azodicarboxylate and triphenylphosphine).
- Outcome: Formation of N-alkylated intermediates bearing the 3-(3-aminophenyl)prop-2-yn-1-ol moiety.
This method was optimized to avoid decomposition and side reactions by protecting amino groups as sulfonamides (e.g., 4-nitrobenzenesulfonyl (Ns) or tosyl (Ts) groups) before alkylation, improving regioselectivity and yield.
Protection and Functional Group Manipulation
Due to the presence of multiple amino groups in o-phenylenediamines, selective protection is critical:
- Method A: Direct sulfonylation with sulfonyl chlorides (e.g., 4-NsCl) to form sulfonamides, though sometimes with limited regioselectivity and formation of disulfonylated byproducts.
- Method B: Monoprotection with di-tert-butyl dicarbonate (Boc protection) followed by sulfonylation, improving yield and selectivity.
- Method C: Use of nitroanilines as precursors, followed by catalytic hydrogenation to yield sulfonamides with high purity.
One-Pot Azidation and Cycloaddition
After installation of the alkynol group, the intermediates can undergo azidation via diazonium salt formation, followed by Huisgen 1,3-dipolar cycloaddition to form triazole-fused heterocycles. Although this step is beyond the direct preparation of 3-(3-aminophenyl)prop-2-yn-1-ol, it demonstrates the utility of the alkynol intermediate in further complex synthesis.
Detailed Preparation Procedure
Synthesis of N-Sulfonylated o-Phenylenediamine Derivatives
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Direct sulfonylation (Method A) | o-Phenylenediamine + 4-NsCl, base, solvent | Limited regioselectivity, disulfonylated byproducts | <40 |
| Monoprotection + sulfonylation (Method B) | Boc2O for monoprotection, then 4-NsCl sulfonylation | High regioselectivity, near quantitative yield | ~90-95 |
| Nitroaniline reduction (Method C) | Nitroaniline sulfonylation, then catalytic hydrogenation | High yields, good purity | >80 |
Mitsunobu Alkylation with 3-(3-Aminophenyl)prop-2-yn-1-ol
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Alkylation | Sulfonamide derivative + prop-2-yn-1-ol + DIAD + PPh3 | Smooth reaction, sometimes difficult DIHD removal | 70-90 |
- Reaction performed under inert atmosphere.
- DIHD (diisopropyl hydrazine-1,2-dicarboxylate) byproduct removed after subsequent steps.
Work-up and Purification
- Reaction mixture diluted with suitable organic solvent (e.g., dichloromethane).
- Washing with water to remove inorganic byproducts.
- Drying over anhydrous magnesium sulfate.
- Purification by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
- Final product obtained as a solid or oil depending on substitution pattern.
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra show characteristic signals for the aromatic protons and the propargylic methylene adjacent to the hydroxyl group.
- Mass Spectrometry (MS): Confirms molecular weight consistent with 3-(3-aminophenyl)prop-2-yn-1-ol.
- Infrared Spectroscopy (IR): Displays alkyne C≡C stretching (~2100-2200 cm$$^{-1}$$) and hydroxyl group O–H stretching (~3300 cm$$^{-1}$$).
Summary Table of Preparation Methods
| Method No. | Description | Key Reagents | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| 1 | Direct sulfonylation of o-phenylenediamine | 4-NsCl, base | Simple setup | Low regioselectivity, side products | <40% |
| 2 | Monoprotection with Boc, then sulfonylation | Boc2O, 4-NsCl | High regioselectivity, high yield | Additional steps | 90-95% |
| 3 | Nitroaniline sulfonylation and reduction | Nitroaniline, catalytic hydrogenation | High purity | Requires reduction step | >80% |
| 4 | Mitsunobu alkylation with prop-2-yn-1-ol | DIAD, PPh3, prop-2-yn-1-ol | Mild, metal-free, regioselective | DIHD byproduct removal needed | 70-90% |
Research Findings and Source Integration
- The Mitsunobu reaction is the cornerstone for introducing the prop-2-yn-1-ol group onto aminophenyl derivatives, as demonstrated in recent peer-reviewed studies focusing on metal-free synthesis of triazoloquinoxalines and related heterocycles.
- Protection strategies for o-phenylenediamines are critical to control regioselectivity and avoid over-substitution, with Boc protection followed by sulfonylation being the most efficient approach.
- The reaction conditions are generally mild, avoiding harsh reagents or high temperatures, which preserves sensitive functional groups such as the alkyne and amine.
- Purification typically involves standard chromatographic techniques, with yields ranging from moderate to high depending on the method and substrate substitution.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(3-Aminophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects :
- Electron-donating groups (e.g., -OCH₃) : Enhance stability and modulate reactivity in cycloisomerization reactions .
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity, facilitating nucleophilic additions and cross-coupling reactions .
- Halogens (e.g., -F, -Cl) : Improve bioavailability and binding affinity in medicinal compounds .
Reactivity Trends
- Propargyl alcohols with electron-withdrawing substituents (e.g., -NO₂) exhibit faster reaction kinetics in alkyne-based transformations .
- Amino groups (-NH₂) may participate in hydrogen bonding, influencing crystal packing and supramolecular assembly .
Physical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
